1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the quinoline ring via a carboxamide linkage
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with protein receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyanoquinolin-4-yl)-N-phenylpiperidine-4-carboxamide: Lacks the 3,5-dimethyl groups on the phenyl ring.
1-(3-cyanoquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide: Has a single methyl group on the phenyl ring.
1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide: Methyl group is positioned differently on the phenyl ring.
Uniqueness
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-11-17(2)13-20(12-16)27-24(29)18-7-9-28(10-8-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-6,11-13,15,18H,7-10H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBADAPXLZSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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